2-Bromo-6-methylpyrazino[2,3-b]pyrazine

Catalog No.
S687432
CAS No.
91225-51-3
M.F
C7H5BrN4
M. Wt
225.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methylpyrazino[2,3-b]pyrazine

CAS Number

91225-51-3

Product Name

2-Bromo-6-methylpyrazino[2,3-b]pyrazine

IUPAC Name

2-bromo-6-methylpyrazino[2,3-b]pyrazine

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

InChI

InChI=1S/C7H5BrN4/c1-4-2-9-7-6(11-4)10-3-5(8)12-7/h2-3H,1H3

InChI Key

GIVAQAIJCWLXQM-UHFFFAOYSA-N

SMILES

CC1=CN=C2C(=N1)N=CC(=N2)Br

Canonical SMILES

CC1=CN=C2C(=N1)N=CC(=N2)Br
  • Availability and Potential Applications


    While commercial suppliers exist for 2-Bromo-6-methylpyrazino[2,3-b]pyrazine [, , ], there is no scientific literature explicitly mentioning its use in research. This suggests the compound might be a relatively new molecule or one with niche applications not widely reported.

  • Structural Similarities

    In the absence of specific research on 2-Bromo-6-methylpyrazino[2,3-b]pyrazine, scientists might explore its potential based on its structural similarities to other well-studied heterocyclic compounds. The molecule contains a fused pyrazine ring system, which is a core structure found in many biologically active molecules. Researchers might investigate 2-Bromo-6-methylpyrazino[2,3-b]pyrazine for similar activities as other pyrazines.

2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by its unique pyrazine ring structure. Its molecular formula is C7H6BrN3C_7H_6BrN_3 with a molecular weight of approximately 212.05 g/mol. The compound features a bromine atom at the second position and a methyl group at the sixth position of the pyrazine ring, contributing to its chemical properties and potential biological activities. The compound is classified under various databases, including PubChem (CID: 45789821) and has the CAS number 91225-51-3 .

There is no scientific research available on the mechanism of action of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. This suggests the compound might not be well-studied in the context of biological systems or interaction with other molecules.

  • Bromine is a moderate irritant and can cause skin and respiratory tract irritation upon exposure [].
  • As a precaution, it is advisable to handle this compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Typical for halogenated compounds. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl compounds.
  • Reduction Reactions: The compound can be reduced to yield amines or other functional groups depending on the reducing agent used.

These reactions are significant in synthetic organic chemistry for developing new compounds with desired properties .

Research indicates that pyrazine derivatives, including 2-Bromo-6-methylpyrazino[2,3-b]pyrazine, exhibit various biological activities. Some of the reported activities include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against bacteria and fungi.
  • Antitumor Activity: Certain pyrazine derivatives have been investigated for their potential in cancer treatment due to their ability to inhibit tumor growth.
  • CYP Enzyme Inhibition: This compound acts as an inhibitor for specific cytochrome P450 enzymes, notably CYP1A2, which is crucial for drug metabolism .

Several synthetic routes are available for producing 2-Bromo-6-methylpyrazino[2,3-b]pyrazine:

  • Bromination of 6-Methylpyrazino[2,3-b]pyrazine: Direct bromination using brominating agents.
  • Cyclization Reactions: Utilizing precursors that undergo cyclization to form the pyrazino structure followed by bromination.
  • Functional Group Transformations: Starting from simpler pyrazines and introducing bromine and methyl groups through various organic transformations.

These methods are essential for producing the compound in a laboratory setting for further research and applications .

The applications of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine span several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its antimicrobial properties.
  • Material Science: As part of organic materials or polymers due to its unique structural properties.

These applications highlight the versatility of this compound in both medicinal and industrial chemistry .

Interaction studies involving 2-Bromo-6-methylpyrazino[2,3-b]pyrazine focus on its binding affinity with various biological targets:

  • Enzyme Inhibition Studies: Investigating its role as an inhibitor of cytochrome P450 enzymes provides insights into its metabolic pathways and potential drug-drug interactions.
  • Receptor Binding Studies: Analyzing how this compound interacts with specific receptors can elucidate its pharmacological profile.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound in medicinal chemistry .

Several compounds share structural similarities with 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. Here are some notable examples:

Compound NameSimilarity IndexKey Characteristics
6-Bromoimidazo[1,2-a]pyrazin-8-amine0.79Contains an amine group; potential biological activity
6-Dibromo-2-methylimidazo[1,2-a]pyrazine0.84Increased bromination; may enhance biological activity
1-Bromo-3-methylimidazo[1,5-a]pyrazine0.73Different positioning of bromine; varied reactivity
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid0.78Contains a carboxylic acid group; alters solubility

These compounds illustrate the diversity within pyrazine derivatives while highlighting the unique features of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine that may influence its specific biological activities and applications .

XLogP3

1.2

Wikipedia

2-Bromo-6-methylpyrazino[2,3-b]pyrazine

Dates

Last modified: 08-15-2023

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